4-(Propan-2-ylidene)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propan-2-ylidene)cyclohex-2-en-1-one is an organic compound with the molecular formula C10H14O It is a derivative of cyclohexene, characterized by the presence of a propan-2-ylidene group at the 4-position and a ketone functional group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-ylidene)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclohexanone with isobutyraldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-ylidene)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of cyclohexanol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-ylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted cyclohexene derivatives.
Scientific Research Applications
4-(Propan-2-ylidene)cyclohex-2-en-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Propan-2-ylidene)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone functional group and the propan-2-ylidene moiety. These groups can participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with similar structural features but lacking the ketone functional group.
3-Methyl-6-(propan-2-ylidene)cyclohex-2-enone: Another cyclohexene derivative with a similar substitution pattern.
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxobutyl): A compound with a similar cyclohexene core but different substituents.
Uniqueness
4-(Propan-2-ylidene)cyclohex-2-en-1-one is unique due to the presence of both the propan-2-ylidene group and the ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
64317-84-6 |
---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-propan-2-ylidenecyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3,5H,4,6H2,1-2H3 |
InChI Key |
BOSSBIJUZWPVGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCC(=O)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.